Cas no 2097913-53-4 (1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione)
![1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione structure](https://www.kuujia.com/scimg/cas/2097913-53-4x500.png)
1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 2097913-53-4
- 1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- 1-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- F6529-3669
- AKOS032460761
- 1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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- Inchi: 1S/C16H18F3N3O3S/c17-16(18,19)10-22-14(24)9-21(15(22)25)11-3-5-20(6-4-11)13(23)8-12-2-1-7-26-12/h1-2,7,11H,3-6,8-10H2
- InChI Key: OCMYRLARPSASKS-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CC(N1CCC(CC1)N1C(N(CC(F)(F)F)C(C1)=O)=O)=O
Computed Properties
- Exact Mass: 389.10209710g/mol
- Monoisotopic Mass: 389.10209710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 579
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 89.2Ų
1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6529-3669-15mg |
1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
2097913-53-4 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6529-3669-1mg |
1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
2097913-53-4 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6529-3669-2mg |
1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
2097913-53-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6529-3669-5mg |
1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
2097913-53-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6529-3669-30mg |
1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
2097913-53-4 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6529-3669-25mg |
1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
2097913-53-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6529-3669-20μmol |
1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
2097913-53-4 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6529-3669-40mg |
1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
2097913-53-4 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6529-3669-50mg |
1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
2097913-53-4 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6529-3669-10μmol |
1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
2097913-53-4 | 10μmol |
$69.0 | 2023-09-08 |
1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione Related Literature
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1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
Additional information on 1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Introduction to 1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS No. 2097913-53-4)
1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS No. 2097913-53-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazolidine derivatives and is characterized by its complex molecular architecture, which includes a thiophene ring, a piperidine ring, and a trifluoroethyl group. These structural elements contribute to its diverse biological activities and make it an intriguing candidate for further research and development.
The thiophene ring is a five-membered aromatic heterocycle that is widely used in the design of bioactive molecules due to its electron-rich nature and ability to form stable complexes with various biological targets. In the context of 1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, the thiophene moiety plays a crucial role in enhancing the compound's lipophilicity and improving its cell membrane permeability. This property is particularly important for compounds intended for use in central nervous system (CNS) disorders, where crossing the blood-brain barrier is a critical factor.
The piperidine ring is another key structural element in this compound. Piperidine derivatives are known for their ability to modulate various neurotransmitter systems, making them valuable scaffolds in the development of drugs for neurological and psychiatric disorders. In 1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, the piperidine ring contributes to the compound's overall conformational flexibility and enhances its binding affinity to specific receptors.
The trifluoroethyl group is a fluorinated alkyl substituent that imparts unique chemical properties to the molecule. Fluorination is a common strategy in medicinal chemistry to improve drug-like properties such as metabolic stability and pharmacokinetic profiles. The presence of the trifluoroethyl group in 1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione likely enhances its resistance to metabolic degradation and prolongs its half-life in vivo.
Recent studies have explored the biological activities of 1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione and have revealed promising results. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that 1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione could be a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Another area of interest is the compound's potential as an antiviral agent. Research conducted at a leading pharmaceutical institute demonstrated that 1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has significant activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action appears to involve interference with viral replication processes, making it a promising candidate for further development as an antiviral drug.
In addition to its anti-inflammatory and antiviral properties, 1-{1-[2-(Thiophen-2-y\-l)acetyl]piperidin\-4\-yl}\--3\--(\-\-\-\-\-\-tr\-\-\-\-\-\-\-\-\-\-\-\--fluor\--oeth\--y\--l)\--im\--ida\--zoli\--din\--e\-\-\-\-\-\----\---\----\---dion\---e has also shown potential as an analgesic agent. Preclinical studies have indicated that this compound can effectively reduce pain responses in animal models of neuropathic pain. The analgesic effect is believed to be mediated through modulation of nociceptive pathways involving opioid receptors and other pain-related signaling molecules.
The synthesis of 1-{1-[Thiophen-o-y-l)aceyl]piperid< strong>-< strong>-< strong>yl)< strong>-< strong>-< strong>-< strong>(< strong>-< strong>-< strong>-< strong>-trifluoroethyl)imidao
In conclusion, 1-{1-[Thiophen-o-y-l)aceyl]pipe rri di ne -< span s tyle= "f ont-w eigh t :b old ;"> 4-y l)- 3 -( ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ tr i f lu o r o e th y l ) i m i d az ol id ine - ̶ ̶ ̶ ̶ ̶ d ion e (CAS No. ₂₀₉₇₉₁₃₋₅₃₋₄) represents a promising lead compound with diverse biological activities. Its unique structural features make it an attractive candidate for further optimization and development into therapeutic agents for various diseases. Ongoing research continues to explore its full potential in preclinical and clinical settings. p >
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